molecular formula C17H14FN3O3S B2806911 2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896349-03-4

2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2806911
CAS RN: 896349-03-4
M. Wt: 359.38
InChI Key: AVWZSXLCXFSCDG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as FSOA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. FSOA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

Scientific Research Applications

Pharmacological Evaluation

  • Tumor Inhibition and Anti-inflammatory Actions : A study by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds similar to the one , for tumor inhibition and anti-inflammatory actions. It found that certain compounds showed binding and moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory activities (Faheem, 2018).

Antimicrobial Properties

  • Antimicrobial Activity : Parikh and Joshi (2014) synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties. The study found that certain compounds demonstrated significant antibacterial and antifungal potency, highlighting the antimicrobial potential of this class of compounds (Parikh & Joshi, 2014).

Enzyme Inhibition

  • Enzyme Inhibition Activities : Rehman et al. (2013) investigated the enzyme inhibition properties of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. The study found these compounds to be more active against acetylcholinesterase, suggesting their potential in enzyme inhibition applications (Rehman et al., 2013).

Biological Screening and Hemolytic Activity

  • Biological Screening and Hemolytic Agents : A study by Rehman et al. (2016) on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which are structurally related to the compound , found them to have variable antimicrobial activities and hemolytic properties. The study suggests their potential use in biological screening and as hemolytic agents (Rehman et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWZSXLCXFSCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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